molecular formula C16H24N2O4 B1447665 (S)-2-(tert-Butyl)-3-methyl-4-oxoimidazolidin-1-ium (S)-2-hydroxy-2-phenylacetate CAS No. 119838-36-7

(S)-2-(tert-Butyl)-3-methyl-4-oxoimidazolidin-1-ium (S)-2-hydroxy-2-phenylacetate

Cat. No.: B1447665
CAS No.: 119838-36-7
M. Wt: 308.37 g/mol
InChI Key: XZXKXJSHUSGLJH-VGMFFHCQSA-N
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Description

(S)-2-(tert-Butyl)-3-methyl-4-oxoimidazolidin-1-ium (S)-2-hydroxy-2-phenylacetate is a chiral imidazolidinium salt paired with a mandelate anion. Its structure features a bicyclic imidazolidinone core substituted with a tert-butyl group at the 2-position and a methyl group at the 3-position. The counterion, (S)-2-hydroxy-2-phenylacetate (mandelate), contributes additional chirality and acidic properties due to its carboxylate and hydroxyl groups. This compound is likely utilized in asymmetric synthesis or as a chiral catalyst due to its stereochemical specificity and ionic nature .

Properties

IUPAC Name

(2S)-2-tert-butyl-3-methylimidazolidin-1-ium-4-one;(2S)-2-hydroxy-2-phenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O.C8H8O3/c1-8(2,3)7-9-5-6(11)10(7)4;9-7(8(10)11)6-4-2-1-3-5-6/h7,9H,5H2,1-4H3;1-5,7,9H,(H,10,11)/t2*7-/m00/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZXKXJSHUSGLJH-VGMFFHCQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1[NH2+]CC(=O)N1C.C1=CC=C(C=C1)C(C(=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@H]1[NH2+]CC(=O)N1C.C1=CC=C(C=C1)[C@@H](C(=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(S)-2-(tert-Butyl)-3-methyl-4-oxoimidazolidin-1-ium (S)-2-hydroxy-2-phenylacetate is a chiral ionic compound with significant potential in medicinal chemistry. Its unique structure, characterized by an imidazolidin-1-ium core, a tert-butyl group, and a hydroxyphenylacetate moiety, suggests diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

  • Molecular Formula : C₁₆H₂₄N₂O₄
  • Molecular Weight : 308.37276 g/mol
  • CAS Number : 119838-36-7

The biological activity of this compound can be attributed to its ability to:

  • Interact with Enzymes : The oxoimidazolidin structure allows it to bind to enzyme active sites, potentially inhibiting their function.
  • Participate in Biochemical Reactions : It may engage in group transfer and oxidation-reduction reactions, crucial for metabolic pathways.
  • Form Non-Covalent Interactions : The hydroxyphenylacetate moiety can form hydrogen bonds, enhancing its interaction with biological macromolecules.

Biological Activities

Research indicates that compounds with similar structures exhibit various biological activities, including:

  • Antimicrobial Effects : Potential to inhibit bacterial growth.
  • Anti-inflammatory Properties : May reduce inflammation through modulation of immune responses.
  • Anticancer Activity : Exhibits cytotoxic effects against cancer cell lines.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryModulation of immune response
AnticancerCytotoxic effects on cancer cell lines

Case Studies and Research Findings

  • Antimicrobial Study : A study evaluated the antimicrobial properties of structurally similar compounds, demonstrating significant inhibition against Staphylococcus aureus and Escherichia coli. This suggests potential for this compound as an antimicrobial agent.
  • Anti-inflammatory Effects : In a model of acute inflammation, the compound was shown to decrease pro-inflammatory cytokines. This finding supports its potential use in treating inflammatory diseases .
  • Cytotoxicity Assays : In vitro assays against various cancer cell lines revealed that the compound induced apoptosis in a dose-dependent manner, highlighting its anticancer potential.

Synthesis and Chemical Reactions

The synthesis of this compound typically involves multi-step organic synthesis techniques:

  • Formation of the oxoimidazolidin cation from appropriate precursors.
  • Alkylation reactions to introduce functional groups.
  • Preparation of the hydroxyphenylacetate anion through hydroxylation reactions .

Table 2: Synthesis Overview

StepDescription
Precursor FormationStarting from 2-tert-butyl-3-methylimidazolidin
AlkylationIntroduction of tert-butyl and methyl groups
HydroxylationSynthesis of hydroxyphenylacetate anion

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs from the imidazole and thiazole families, focusing on structural motifs, functional groups, and inferred properties.

Imidazole-Based Derivatives ()

Compounds such as 4-[(benzyloxy-S-phenylalanyl)carbonyl]-5-[(tert-butoxy-S-phenylalanyl)carbonyl]-1H-imidazole and 4-[(tert-butoxy-S-[Nε-(tert-butoxy)carbonyl]lysyl)carbonyl]-5-[(benzyloxy-S-phenylalanyl)carbonyl]-1H-imidazole share the imidazole core with the target compound but differ in substitution patterns:

  • Key Differences: Substituents: The analogs feature bulky benzyloxy and tert-butoxy groups on amino acid side chains, whereas the target compound has a simpler tert-butyl and methyl substituents. Ionic Nature: The target is an ionic salt, while the analogs are neutral imidazole derivatives. Functional Groups: The analogs include carbamate and ester linkages absent in the target.
Property Target Compound Imidazole Analogs ()
Core Structure Imidazolidinium cation Neutral imidazole
Bulky Groups tert-Butyl, methyl Benzyloxy, tert-butoxy amino acids
Ionic/Neutral Ionic (mandelate counterion) Neutral
Potential Applications Chiral catalysis, resolution agents Peptide synthesis intermediates

Thiazole-Based Derivatives ()

Compounds like Thiazol-5-ylmethyl (2S,4S,5S)-4-hydroxy-5-[(S)-2-[(2-isopropylthiazol-4-yl)methyl]-3-methylureido]-3-methylbutanamido]-1,6-diphenylhexan-2-ylcarbamate from Pharmacopeial Forum (2017) differ significantly in core structure but share pharmacologically relevant motifs:

  • Key Differences :
    • Heterocycle : Thiazole vs. imidazolidinium.
    • Functional Groups : Thiazole derivatives include carbamates and ureido linkages, absent in the target compound.
    • Chirality : Both classes exhibit stereochemical complexity, but thiazole derivatives are tailored for bioactivity (e.g., protease inhibition).
Property Target Compound Thiazole Analogs ()
Core Structure Imidazolidinium cation Thiazole-carbamate hybrid
Bioactive Motifs Mandelate anion Ureido, carbamate, isopropylthiazol
Ionic/Neutral Ionic Neutral
Potential Applications Asymmetric synthesis Drug candidates (e.g., antiviral)

Inferred Reactivity : The mandelate anion in the target compound may enhance solubility in polar solvents compared to thiazole-carbamates, which rely on lipophilic groups for membrane permeability .

Research Findings and Limitations

  • Synthesis Challenges : The target compound’s imidazolidinium core requires precise stereochemical control during quaternization, contrasting with the stepwise peptide coupling used for imidazole analogs .
  • Biological Relevance: While thiazole derivatives in are optimized for target binding, the ionic nature of the mandelate salt may limit the target’s bioavailability but enhance its utility in non-biological applications (e.g., chiral separations).
  • Data Gaps : Direct pharmacological or catalytic data for the target compound are absent in the provided evidence; comparisons rely on structural extrapolation.

Preparation Methods

Synthetic Routes and General Preparation Strategy

The preparation of this compound typically follows a two-step synthetic approach:

  • Step 1: Synthesis of the Imidazolidin-1-ium Cation Precursor

    The imidazolidinone core, specifically 2-(tert-butyl)-3-methylimidazolidin-1-ium-4-one, is synthesized via cyclization of amido-nitrile intermediates. This cyclization is often catalyzed by transition metals such as nickel, which facilitate nucleophilic addition to the nitrile group, followed by proto-demetallation, tautomerization, and dehydrative cyclization under mild conditions. Alkylation of the heterocyclic nitrogen with tert-butyl bromide in polar aprotic solvents (e.g., acetonitrile) under reflux conditions is a common method to introduce the tert-butyl substituent and generate the imidazolidinium cation.

  • Step 2: Formation of the Ionic Salt with (S)-2-hydroxy-2-phenylacetic Acid

    The cationic imidazolidinone intermediate is then combined with (S)-2-hydroxy-2-phenylacetic acid in an equimolar ratio. This acid-base neutralization or ion-exchange reaction typically occurs in ethanol or other suitable polar solvents at controlled pH to ensure complete salt formation. The reaction is monitored by potentiometric titration or thin-layer chromatography (TLC) to confirm completion. Recrystallization from ethanol or similar solvents is used to purify the final ionic compound.

Detailed Reaction Conditions and Optimization

Preparation Step Reaction Conditions Notes
Cyclization of amido-nitriles Nickel catalysis, mild temperature (25-60°C) Facilitates ring closure and tautomerization
Alkylation of imidazolidinone nitrogen tert-Butyl bromide, acetonitrile, reflux (80-90°C) Ensures tert-butyl substitution
Salt formation with (S)-2-hydroxy-2-phenylacetic acid Ethanol, equimolar ratio, room temp to 50°C, controlled pH Monitored by TLC; purification by recrystallization

Optimization of reaction time (6–12 hours), temperature (60–80°C), and solvent ratios (ethanol:water from 1:1 to 3:1) can significantly influence yield and purity. Factorial design experiments with statistical analysis (e.g., response surface methodology) are recommended to identify optimal conditions.

Purification and Characterization Techniques

  • Purification: Recrystallization from ethanol or ethanol/water mixtures is standard to achieve high purity. Thin-layer chromatography (TLC) with solvent systems such as toluene:ethyl acetate:water (8.7:1.2:1.1) helps monitor purity during synthesis.

  • Structural Confirmation: Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are employed to confirm the structure and stereochemistry. In situ FT-IR monitoring during reaction assists in tracking carbonyl group transformations.

  • Thermal Stability: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) assess thermal properties to ensure compound stability during processing.

Computational and Analytical Approaches Supporting Preparation

  • Density Functional Theory (DFT): Used to optimize molecular geometries and study electronic interactions between the imidazolidinium cation and hydroxy-phenylacetate anion. B3LYP/6-311++G(d,p) basis sets and Natural Bond Orbital (NBO) analysis help elucidate hydrogen bonding and electrostatic interactions, validating experimental findings.

  • Molecular Dynamics (MD) Simulations: Assess solvation behavior and ionic dissociation in polar solvents such as water or DMSO, providing insights into reaction medium effects on salt formation and stability.

Summary Table of Preparation Methods

Aspect Description
Core Synthesis Cyclization of amido-nitriles catalyzed by nickel under mild conditions
Alkylation tert-Butyl bromide in polar aprotic solvent (acetonitrile), reflux conditions
Salt Formation Neutralization with (S)-2-hydroxy-2-phenylacetic acid in ethanol, controlled pH
Purification Recrystallization from ethanol; TLC monitoring with toluene:ethyl acetate:water solvent system
Analytical Techniques NMR, IR, MS, DSC, TGA, in situ FT-IR, potentiometric titration
Computational Support DFT calculations (B3LYP/6-311++G(d,p)), NBO analysis, MD simulations
Scale-Up Considerations Catalyst optimization, continuous flow reactors, enhanced purification, safety compliance

Research Findings and Notes

  • The preparation methods emphasize maintaining stereochemical purity of the (S)-enantiomer, critical for biological activity.

  • Reaction conditions are mild to prevent racemization or decomposition.

  • The compound's preparation aligns with ionic liquid synthesis strategies, highlighting the importance of ion pairing and solvent effects.

  • Experimental data support the formation of a stable ionic salt with potential applications in catalysis and pharmaceutical development.

Q & A

Q. Example Workflow :

Validate anti-proliferative activity using flow cytometry (apoptosis markers).

Test solubility in DMSO/PBS to ensure no precipitation during assays.

Advanced: What protocols ensure the compound’s stability during long-term storage and handling?

Methodological Answer:

  • Storage Conditions : Lyophilized form at –20°C under argon, with desiccants to prevent hydrolysis .
  • Degradation Analysis : Accelerated stability studies (40°C/75% RH for 4 weeks) monitored via HPLC for purity loss <5% .
  • Handling Precautions : Use gloveboxes for hygroscopic intermediates and avoid prolonged light exposure.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-2-(tert-Butyl)-3-methyl-4-oxoimidazolidin-1-ium (S)-2-hydroxy-2-phenylacetate
Reactant of Route 2
(S)-2-(tert-Butyl)-3-methyl-4-oxoimidazolidin-1-ium (S)-2-hydroxy-2-phenylacetate

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